molecular formula C13H19N3O4 B2944757 1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 1782425-89-1

1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B2944757
CAS No.: 1782425-89-1
M. Wt: 281.312
InChI Key: AVGGLDVFEGDBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core. Its structure includes a methyl group at position 1 and a tert-butoxycarbonyl (Boc) group at position 6, with a carboxylic acid moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to known pharmacologically active pyrazolopyridine derivatives, such as the anticoagulant apixaban .

Properties

IUPAC Name

1-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-8-9(7-16)15(4)14-10(8)11(17)18/h5-7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGGLDVFEGDBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a compound that belongs to the pyrazole class of compounds. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 294.35 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound can be summarized based on various studies that have explored its pharmacological effects.

Anti-inflammatory Activity

  • A study demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

  • Research indicates that pyrazole derivatives possess antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been synthesized and tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth .

Anticancer Potential

  • The anticancer properties of pyrazole derivatives have also been investigated. Some studies reported that specific modifications to the pyrazole ring enhance the cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli and S. aureus
AnticancerCytotoxic effects on cancer cell lines

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in rats. The most promising derivative exhibited a reduction in edema comparable to indomethacin, a well-known anti-inflammatory drug.

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of pyrazole derivatives with varying substituents on the nitrogen atoms. The resulting compounds were tested against multiple bacterial strains, revealing that certain substitutions significantly enhanced antimicrobial efficacy.

Comparison with Similar Compounds

Apixaban (Factor Xa Inhibitor)

Structural Features :
Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) shares the pyrazolo[3,4-c]pyridine core with the target compound but differs in substituents:

  • Position 1 : Methoxyphenyl group (vs. methyl in the target).
  • Position 6 : 4-(2-Oxopiperidin-1-yl)phenyl group (vs. Boc group).
  • Position 3 : Carboxamide (vs. carboxylic acid).

Functional Implications :

  • The carboxamide in apixaban enhances oral bioavailability and Factor Xa binding affinity .
  • The Boc group in the target compound may improve solubility but reduce metabolic stability compared to apixaban’s piperidinyl-phenyl substituent.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

Structural Features :
This imidazo[1,2-a]pyridine derivative () differs in its bicyclic core but shares fused heterocyclic architecture. Key distinctions include:

  • Core : Imidazo[1,2-a]pyridine (vs. pyrazolo[3,4-c]pyridine).
  • Substituents: Cyano, nitro, phenethyl, and ester groups.

Functional Implications :

  • The imidazo core may confer distinct electronic properties, altering reactivity and binding interactions.

1-(2-Fluorophenyl)-6-(4-Methylphenyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid

Structural Features :
This positional isomer () features a pyrazolo[3,4-b]pyridine core, differing in nitrogen atom placement within the fused ring system.

  • Core : Pyrazolo[3,4-b]pyridine (vs. [3,4-c] in the target).
  • Substituents : Fluorophenyl and methylphenyl groups.

Functional Implications :

  • The [3,4-b] vs.
  • The fluorophenyl group may enhance lipophilicity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.